Cas no 81762-92-7 (Loxoprofen Impurity 11)

Loxoprofen Impurity 11 structure
Loxoprofen Impurity 11 structure
Product Name:Loxoprofen Impurity 11
N.o CAS:81762-92-7
MF:C16H20O3
MW:260.328205108643
CID:4764915
Update Time:2024-01-24

Loxoprofen Impurity 11 Propriedades químicas e físicas

Nomes e Identificadores

    • Loxoprofen impurity 7/2-(4-(2-oxo cyclopentylmethyl)phenyl)propionic acidmethyl ester
    • Loxoprofen Related Compound
    • Benzeneacetic acid, α-methyl-4-[(2-oxocyclopentyl)methyl]-, methyl ester
    • Methyl α-methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetate (ACI)
    • Loxoprofen Impurity 11
    • Inchi: 1S/C16H20O3/c1-11(16(18)19-2)13-8-6-12(7-9-13)10-14-4-3-5-15(14)17/h6-9,11,14H,3-5,10H2,1-2H3
    • Chave InChI: ULWVQWBFONIXFV-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C1C=CC(CC2CCCC2=O)=CC=1)OC

Loxoprofen Impurity 11 Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: 2,2′-Bipyridine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Toluene ;  18 h, rt
Referência
Ni-catalyzed direct alcoholysis of N-acylpyrrole-type tertiary amides under mild conditions
Chen, Hang; Chen, Dong-Huang; Huang, Pei-Qiang, Science China: Chemistry, 2020, 63(3), 370-376

Método de produção 2

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, rt; rt → 0 °C
1.2 Reagents: Water
Referência
Amide-Ligand-Promoted Silver-Catalyzed C-H Fluorination via Radical/Polar Crossover
Yamashita, Kenji ; Fujiwara, Yuki; Hamashima, Yoshitaka, Journal of Organic Chemistry, 2023, 88(3), 1865-1874

Método de produção 3

Condições de reacção
1.1 Reagents: Hexamethylphosphoramide ,  Trichlorosilane Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Boryl Radical Activation of Benzylic C-OH Bond: Cross-Electrophile Coupling of Free Alcohols and CO2 via Photoredox Catalysis
Li, Wen-Duo; Wu, Yang; Li, Shi-Jun ; Jiang, Yi-Qian; Li, Yan-Lin; et al, Journal of the American Chemical Society, 2022, 144(19), 8551-8559

Método de produção 4

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt → 60 °C; 6 h, 60 °C
Referência
Synthesis of loxoprofen sodium
Feng, Jiao; Pan, He-lin; Yu, Yan-kun; Long, Zhong-zhu; Cai, Shui-hong, Huaxue Shiji, 2016, 38(1), 88-90

Loxoprofen Impurity 11 Raw materials

Loxoprofen Impurity 11 Preparation Products

Fornecedores recomendados
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD